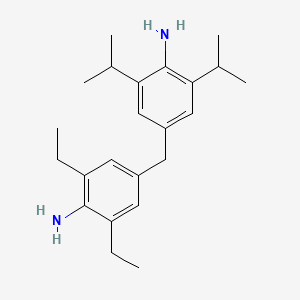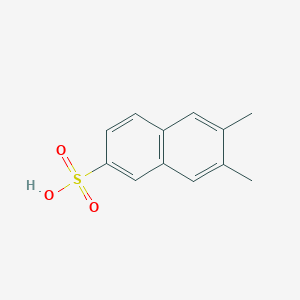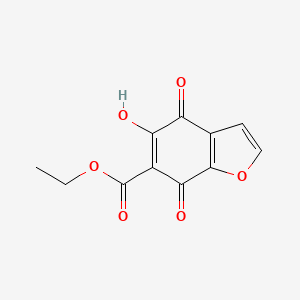
(2-(Phenylthio)phenyl)acetamidine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Phenylthio)phenyl)acetamidine maleate is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.4115 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an acetamidine group. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylthio)phenyl)acetamidine maleate typically involves the reaction of ethyl(2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia or corresponding amines . Another method involves heating (2-(phenylthio)phenyl)acetonitrile with 2-aminoethylammonium toluene-4-sulfonate . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(2-(Phenylthio)phenyl)acetamidine maleate can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
(2-(Phenylthio)phenyl)acetamidine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism of action of (2-(Phenylthio)phenyl)acetamidine maleate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamidine group can also form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Some compounds similar to (2-(Phenylthio)phenyl)acetamidine maleate include:
Acetamidine hydrochloride: A simpler amidine compound used in various chemical syntheses.
Phenylacetamide: Another related compound with a phenyl group attached to an acetamide group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylthio group and an acetamidine group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
117596-36-8 |
|---|---|
分子式 |
C18H18N2O4S |
分子量 |
358.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(2-phenylsulfanylphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2S.C4H4O4/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9H,10H2,(H3,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
GXELJWIVEINJIV-WLHGVMLRSA-N |
異性体SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















